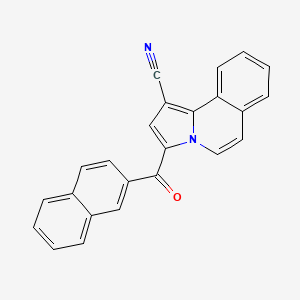
3-(2-Naphthoyl)pyrrolo(2,1-A)isoquinoline-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is used primarily in research and experimental applications.
準備方法
The preparation of SALOR-INT L450286-1EA involves synthetic routes that typically include the reaction of naphthoyl chloride with pyrroloisoquinoline under specific conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The industrial production methods for this compound are not widely documented, but laboratory synthesis is the primary method of preparation .
化学反応の分析
SALOR-INT L450286-1EA undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
SALOR-INT L450286-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
作用機序
The mechanism of action of SALOR-INT L450286-1EA involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
類似化合物との比較
SALOR-INT L450286-1EA can be compared with other similar compounds, such as:
3-(2-Naphthoyl)pyrrole: Similar in structure but lacks the isoquinoline moiety.
1-Naphthoylindole: Contains an indole ring instead of the pyrroloisoquinoline structure.
Naphthoylbenzamide: Features a benzamide group instead of the carbonitrile group.
The uniqueness of SALOR-INT L450286-1EA lies in its specific structure, which imparts distinct chemical and biological properties .
特性
分子式 |
C24H14N2O |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
3-(naphthalene-2-carbonyl)pyrrolo[2,1-a]isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C24H14N2O/c25-15-20-14-22(26-12-11-17-6-3-4-8-21(17)23(20)26)24(27)19-10-9-16-5-1-2-7-18(16)13-19/h1-14H |
InChIキー |
NUCOTJOBFCIJQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC(=C4N3C=CC5=CC=CC=C54)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12003037.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003045.png)
![Methyl 2-[(methylcarbamoyl)amino]benzoate](/img/structure/B12003059.png)
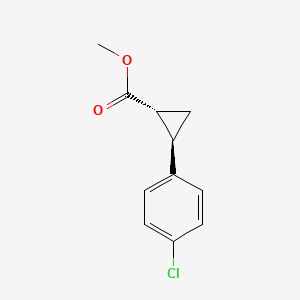
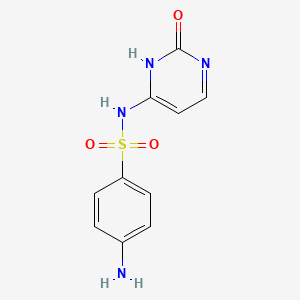
![2-[(Carboxymethyl)amino]butanoic acid](/img/structure/B12003069.png)
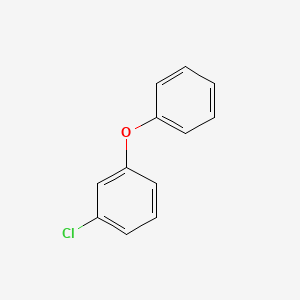


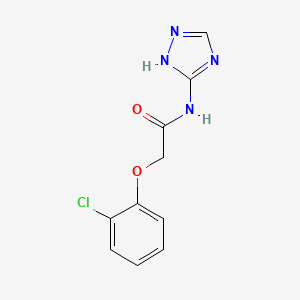
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
![[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12003106.png)
![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
